molecular formula C18H22O2 B13778866 4,4'-Biphenyldiol, 2,2'-dipropyl- CAS No. 63992-31-4

4,4'-Biphenyldiol, 2,2'-dipropyl-

Cat. No.: B13778866
CAS No.: 63992-31-4
M. Wt: 270.4 g/mol
InChI Key: UOZBIIYQAXBZNK-UHFFFAOYSA-N
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Description

4,4’-Biphenyldiol, 2,2’-dipropyl- is an organic compound with the molecular formula C18H22O2 and a molecular weight of 270.37 g/mol It is a derivative of biphenyl, where two hydroxyl groups are attached to the 4 and 4’ positions of the biphenyl ring, and two propyl groups are attached to the 2 and 2’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Biphenyldiol, 2,2’-dipropyl- typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl as the core structure.

    Functionalization: The biphenyl undergoes functionalization to introduce hydroxyl groups at the 4 and 4’ positions. This can be achieved through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of 4,4’-Biphenyldiol, 2,2’-dipropyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Catalysts and solvents are often used to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Biphenyldiol, 2,2’-dipropyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones.

    Reduction: Dihydroxy derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

4,4’-Biphenyldiol, 2,2’-dipropyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Biphenyldiol, 2,2’-dipropyl- involves its interaction with molecular targets through its hydroxyl and propyl groups. These functional groups enable the compound to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

    4,4’-Biphenyldiol: Lacks the propyl groups, making it less hydrophobic.

    2,2’-Biphenyldiol: Has hydroxyl groups at different positions, affecting its reactivity and properties.

    4,4’-Dihydroxybiphenyl: Similar structure but without the propyl groups.

Uniqueness: 4,4’-Biphenyldiol, 2,2’-dipropyl- is unique due to the presence of both hydroxyl and propyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

63992-31-4

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

4-(4-hydroxy-2-propylphenyl)-3-propylphenol

InChI

InChI=1S/C18H22O2/c1-3-5-13-11-15(19)7-9-17(13)18-10-8-16(20)12-14(18)6-4-2/h7-12,19-20H,3-6H2,1-2H3

InChI Key

UOZBIIYQAXBZNK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1)O)C2=C(C=C(C=C2)O)CCC

Origin of Product

United States

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